molecular formula C20H23N3O4 B13696918 2-[1-[2-(2,6-Dioxo-3-piperidyl)-1-oxo-5-isoindolinyl]-4-piperidyl]acetaldehyde

2-[1-[2-(2,6-Dioxo-3-piperidyl)-1-oxo-5-isoindolinyl]-4-piperidyl]acetaldehyde

Cat. No.: B13696918
M. Wt: 369.4 g/mol
InChI Key: VRTXAVUPFKTNAV-UHFFFAOYSA-N
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Description

2-[1-[2-(2,6-Dioxo-3-piperidyl)-1-oxo-5-isoindolinyl]-4-piperidyl]acetaldehyde is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups such as piperidine and isoindoline rings. Its molecular formula is C20H23N3O6.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-[2-(2,6-Dioxo-3-piperidyl)-1-oxo-5-isoindolinyl]-4-piperidyl]acetaldehyde involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the Isoindoline Ring: This step involves the reaction of phthalic anhydride with ammonia to form phthalimide, which is then reacted with a suitable amine to form the isoindoline ring.

    Introduction of the Piperidine Ring: The piperidine ring is introduced through a cyclization reaction involving a suitable precursor such as a diketone or a diester.

    Formation of the Acetaldehyde Group:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in industrial synthesis include phthalic anhydride, ammonia, and various amines.

Chemical Reactions Analysis

Types of Reactions

2-[1-[2-(2,6-Dioxo-3-piperidyl)-1-oxo-5-isoindolinyl]-4-piperidyl]acetaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Halides, Hydroxyl groups

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-[1-[2-(2,6-Dioxo-3-piperidyl)-1-oxo-5-isoindolinyl]-4-piperidyl]acetaldehyde has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Used in the production of pharmaceuticals and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[1-[2-(2,6-Dioxo-3-piperidyl)-1-oxo-5-isoindolinyl]-4-piperidyl]acetaldehyde involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Thalidomide: Shares a similar isoindoline structure and is known for its immunomodulatory and anti-inflammatory properties.

    Lenalidomide: A derivative of thalidomide with enhanced anti-cancer activity.

    Pomalidomide: Another thalidomide derivative with potent anti-inflammatory and anti-cancer effects.

Uniqueness

2-[1-[2-(2,6-Dioxo-3-piperidyl)-1-oxo-5-isoindolinyl]-4-piperidyl]acetaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C20H23N3O4

Molecular Weight

369.4 g/mol

IUPAC Name

2-[1-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]piperidin-4-yl]acetaldehyde

InChI

InChI=1S/C20H23N3O4/c24-10-7-13-5-8-22(9-6-13)15-1-2-16-14(11-15)12-23(20(16)27)17-3-4-18(25)21-19(17)26/h1-2,10-11,13,17H,3-9,12H2,(H,21,25,26)

InChI Key

VRTXAVUPFKTNAV-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)N4CCC(CC4)CC=O

Origin of Product

United States

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